molecular formula C13H16O B7823456 5-Methyl-2-phenylhex-2-enal

5-Methyl-2-phenylhex-2-enal

Cat. No.: B7823456
M. Wt: 188.26 g/mol
InChI Key: YURDCJXYOLERLO-UHFFFAOYSA-N
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Description

Contextual Placement within the Chemical Class of α,β-Unsaturated Carbonyls

5-Methyl-2-phenylhex-2-enal, with the chemical formula C13H16O, belongs to the class of α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net Specifically, it is an α,β-unsaturated aldehyde, also referred to as an enal. foodb.cahmdb.ca The defining feature of this class is a carbon-carbon double bond in conjugation with a carbonyl group. wikipedia.orgslideshare.net This conjugation gives rise to unique reactivity. The general structure can be represented as (O=CR)−Cα=Cβ−R. wikipedia.org

The presence of the phenyl group at the second carbon position also places it in the sub-class of phenylacetaldehydes. foodb.ca The structure of this compound consists of a hexenal (B1195481) backbone with a methyl group at the fifth carbon and a phenyl group at the second carbon. cymitquimica.com

The conjugated system in α,β-unsaturated carbonyls, like this compound, results in electrophilicity at both the carbonyl carbon and the β-carbon. pressbooks.publibretexts.org This dual reactivity allows for nucleophilic attack at either site, leading to 1,2-addition or 1,4-addition (conjugate addition). pressbooks.publibretexts.org The type of addition that predominates is influenced by the nature of the nucleophile. libretexts.org Strong bases tend to favor the faster, kinetically controlled 1,2-addition, while weaker bases often result in the thermodynamically more stable 1,4-addition product. libretexts.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC13H16O nih.govsmolecule.comfluorochem.co.uk
Molecular Weight188.26 g/mol nih.gov
AppearanceColorless to slightly yellow liquid cymitquimica.comnih.gov
OdorCocoa-like, nutty, sweet nih.govhandomchemical.comthegoodscentscompany.com
Boiling Point290 to 291°C fluorochem.co.uk
Flash Point113°C fluorochem.co.uk
Density0.973 g/mL at 25°C sigmaaldrich.com
Water SolubilityInsoluble nih.govhandomchemical.com
Solubility in other solventsSoluble in oils and organic solvents like alcohol and ether nih.govhandomchemical.com

Research Significance and Broader Implications in Synthetic Organic Chemistry

The study of α,β-unsaturated aldehydes, including this compound, is significant in synthetic organic chemistry due to their versatility as building blocks for more complex molecules. mdpi.com They are key intermediates in the synthesis of a wide range of chemicals. nih.gov

The reactivity of the conjugated system allows for a variety of chemical transformations. For instance, the double bond can undergo hydrogenation to yield saturated aldehydes or alcohols. smolecule.com The aldehyde group can be oxidized to a carboxylic acid. smolecule.com Furthermore, these compounds can participate in aldol (B89426) condensation reactions. smolecule.com

Recent research has focused on developing efficient and environmentally friendly methods for the synthesis of α,β-unsaturated aldehydes. nih.govacs.orgacs.orgnih.gov One approach involves the direct dehydrogenative oxidation of saturated aldehydes using a palladium catalyst and an organic nitrite (B80452) co-catalyst with molecular oxygen as the oxidant. acs.org Another method utilizes the metal-free catalysis by dimethylamine (B145610) to produce α,β-unsaturated aldehydes from alkenes and formaldehyde. nih.gov The development of one-pot syntheses from alcohols and carbonyl compounds using reagents like IBX is also an area of active investigation. acs.org

The presence of this compound has been noted in food products, particularly in cocoa and chocolate, where it is formed during the roasting process through the aldol condensation of Strecker aldehydes. newswise.com Its characteristic cocoa-like aroma makes it a relevant compound in the flavor and fragrance industry. nih.govperflavory.com

Interactive Data Table: Synonyms for this compound

SynonymSource
(2E)-5-methyl-2-phenylhex-2-enal foodb.canih.gov
cocoa hexenal nih.govthegoodscentscompany.com
2-Phenyl-5-methylhex-2-enal foodb.canih.gov
Cocal nih.gov
alpha-(3-Methylbutylidene)benzeneacetaldehyde nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenylhex-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURDCJXYOLERLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C(C=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047419
Record name 5-Methyl-2-phenyl-2-hexenal
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Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid; Cocoa-like aroma
Record name 5-Methyl-2-phenyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 5-Methyl-2-phenyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.970-0.976
Record name 5-Methyl-2-phenyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

21834-92-4
Record name 5-Methyl-2-phenyl-2-hexenal
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetaldehyde, .alpha.-(3-methylbutylidene)-
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Record name 5-Methyl-2-phenyl-2-hexenal
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Record name 5-methyl-2-phenylhex-2-enal
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Synthetic Strategies and Pathways

Chemical Synthetic Methodologies

The creation of 5-Methyl-2-phenylhex-2-enal can be approached through several established and emerging synthetic routes. These methodologies leverage fundamental organic reactions to construct the carbon skeleton and introduce the characteristic α,β-unsaturation.

Aldol (B89426) Condensation Approaches

Aldol condensation represents a classical and direct method for the formation of α,β-unsaturated aldehydes like this compound. This reaction involves the base- or acid-catalyzed reaction between an enol or enolate and a carbonyl compound, followed by dehydration.

Specifically, the synthesis of this compound can be achieved via a crossed aldol condensation between 3-methylbutanal (B7770604) and phenylacetaldehyde (B1677652). In this reaction, the enolate of phenylacetaldehyde, formed by deprotonation of the α-carbon, acts as the nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of 3-methylbutanal. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration, often facilitated by heat, to yield the final conjugated product, this compound. The formation of this compound has been noted in studies of Strecker aldehydes, which are key components of the Maillard reaction in food chemistry.

The success of a crossed aldol condensation often depends on controlling the reaction to favor the desired product over self-condensation products. One strategy is to use a non-enolizable aldehyde as one of the coupling partners. However, in the case of 3-methylbutanal and phenylacetaldehyde, both are enolizable. Therefore, careful control of reaction conditions, such as the slow addition of one aldehyde to a mixture of the other aldehyde and the base, is crucial to maximize the yield of the desired crossed product.

Olefination Reactions

Olefination reactions provide a powerful and versatile alternative for the synthesis of alkenes, including α,β-unsaturated aldehydes. These methods typically involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with a high degree of stereoselectivity, typically favoring the (E)-isomer. nih.gov This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. nih.gov The phosphonate carbanion is generated by treating a phosphonate ester with a base, such as sodium hydride or an alkoxide. uobabylon.edu.iq

For the synthesis of this compound, this would involve the reaction of benzaldehyde with a phosphonate reagent derived from 3-methylbutanal. The key phosphonate intermediate would be diethyl (2-(3-methylbutyl)phosphonate). The reaction mechanism begins with the deprotonation of the phosphonate to form a nucleophilic carbanion. nih.gov This carbanion then adds to the carbonyl group of benzaldehyde to form a tetrahedral intermediate. study.com Subsequent elimination of a dialkylphosphate salt results in the formation of the carbon-carbon double bond. nih.gov The HWE reaction is often preferred over the Wittig reaction due to the water-solubility of the phosphate byproduct, which simplifies purification. alfa-chemistry.com

Reaction Parameters for a Hypothetical HWE Synthesis of this compound
Reactant 1Reactant 2BaseSolventExpected Major ProductKey Features
BenzaldehydeDiethyl (2-(3-methylbutyl)phosphonate)NaH, NaOMe, or BuLiTHF, DME(E)-5-Methyl-2-phenylhex-2-enalHigh (E)-selectivity, water-soluble byproduct

Beyond the standard HWE reaction, modifications such as the Still-Gennari olefination offer a powerful strategy for controlling the stereochemical outcome, specifically favoring the formation of (Z)-alkenes. bohrium.comsemanticscholar.org This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) with a crown ether. enamine.net

The enhanced acidity of the α-protons in these modified phosphonates and the specific reaction conditions lead to a kinetic control pathway that favors the formation of the (Z)-isomer. semanticscholar.org While a direct application to the synthesis of (Z)-5-Methyl-2-phenylhex-2-enal has not been extensively documented in readily available literature, the principles of the Still-Gennari olefination could theoretically be applied. This would require the synthesis of a suitable bis(2,2,2-trifluoroethyl)phosphonate precursor.

Comparison of HWE and Still-Gennari Olefination
ReactionTypical Phosphonate ReagentTypical BaseMajor Stereoisomer
Horner-Wadsworth-EmmonsTrialkyl phosphonoacetateNaH, NaOEt(E)-alkene
Still-GennariBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6(Z)-alkene

Photochemical Organocatalytic Approaches

Recent advancements in organic synthesis have highlighted the potential of photochemical organocatalytic methods for the formation of α,β-unsaturated aldehydes. These approaches often utilize visible light in conjunction with an organic photosensitizer to promote the desired transformation under mild conditions.

One such strategy involves the aerobic oxidation of silyl (B83357) enol ethers corresponding to the desired aldehyde. pkusz.edu.cnrsc.org In this process, a photosensitizer, upon absorption of light, can activate molecular oxygen to a more reactive state, which then facilitates the oxidation of the silyl enol ether to the α,β-unsaturated carbonyl compound. pkusz.edu.cn This method offers a transition-metal-free alternative to traditional oxidation protocols. pkusz.edu.cn While a specific application to this compound is not detailed, the general applicability of this methodology suggests its potential as a synthetic route.

Another emerging area is the use of photoredox catalysis in combination with organocatalysis to achieve novel bond formations. acs.org For instance, the direct β-alkylation of saturated aldehydes has been accomplished through the synergistic action of a photoredox catalyst and an amine organocatalyst. acs.org Such strategies open new avenues for the construction of complex aldehyde structures.

Combinatorial Chemistry in Synthesis

Combinatorial chemistry provides a powerful platform for the rapid synthesis and screening of large libraries of compounds. This approach is particularly well-suited for the discovery of molecules with desired properties and for optimizing reaction conditions.

The synthesis of libraries of α,β-unsaturated aldehydes, including analogs of this compound, can be efficiently achieved using combinatorial principles. For example, a "mix and split" solid-phase organic synthesis strategy could be employed. In this approach, a diverse set of aldehydes could be attached to a solid support, followed by reaction with a variety of phosphonate reagents in a Horner-Wadsworth-Emmons reaction. By systematically varying the aldehyde and phosphonate building blocks, a large and diverse library of α,β-unsaturated aldehydes can be generated.

Alternatively, parallel synthesis techniques can be used, where individual reactions are carried out in separate wells of a microtiter plate. This allows for the systematic variation of reactants and conditions to explore the synthesis of a range of α,β-unsaturated aldehydes. Aldol condensation reactions are also amenable to combinatorial approaches, where different enolizable and non-enolizable aldehydes can be reacted to generate a library of products. acs.org

General Olefination, Reduction, and Oxidation Procedures

The synthesis of this compound can be achieved through olefination reactions, a class of reactions that form carbon-carbon double bonds. One notable method is the Wittig olefination. A practical total synthesis of a related compound, plaunotol, utilized a highly Z-selective Wittig olefination of α-acetal ketones, demonstrating the applicability of this method for creating similar structures. pherobase.com The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to create an alkene. In the context of this compound, this would likely involve reacting a suitable phosphorus ylide with a phenyl-containing carbonyl compound or vice-versa to form the characteristic C=C double bond.

Another general approach for its synthesis is through aldol condensation reactions. This involves the base-catalyzed reaction between two aldehydes or ketones. Specifically, this compound can be synthesized under basic conditions (pH = 12) by the combinatorial reaction of Strecker aldehydes, such as phenylacetaldehyde and 3-methylbutanal. newswise.com

Elucidation of Biosynthetic Pathways

The natural formation of this compound is primarily understood through its identification in food products, where it develops as a result of chemical reactions between precursor molecules during processing. hmdb.cafoodb.ca It has been detected in foods like cocoa and nuts. hmdb.cafoodb.ca

Formation from Strecker Aldehydes

This compound is formed through the aldol condensation of Strecker aldehydes. newswise.com Strecker degradation is a key reaction in the Maillard reaction, where an α-amino acid reacts with a dicarbonyl compound to produce an aldehyde (the Strecker aldehyde) with one less carbon atom than the parent amino acid. researchgate.netnih.gov

In the formation of this compound, multiple Strecker aldehydes can react with each other. Research has shown its formation from a combinatorial synthesis involving six common Strecker aldehydes: acetaldehyde, 2-methylpropanal, 2-methylbutanal, 3-methylbutanal, phenylacetaldehyde, and methional. newswise.com

Role of Phenylacetaldehyde as a Precursor

Phenylacetaldehyde is a critical precursor in the formation of this compound. newswise.com Phenylacetaldehyde itself is a Strecker aldehyde derived from the amino acid phenylalanine. nih.govresearchgate.net

During the aldol condensation process that forms this compound, phenylacetaldehyde acts as the nucleophile. newswise.com Its α-hydrogen is particularly acidic due to the resonance effect of the phenyl group, making it more likely to be deprotonated and initiate the reaction compared to other Strecker aldehydes. newswise.com The reaction involves the condensation of phenylacetaldehyde with 3-methylbutanal (the Strecker aldehyde from leucine). This specific combination results in the formation of this compound.

Precursor Amino AcidResulting Strecker AldehydeRole in Formation of this compound
PhenylalaninePhenylacetaldehydeNucleophile / Key Precursor
Leucine3-MethylbutanalReaction Partner

Influence of Thermal Processing Conditions (e.g., Roasting) on Formation

Thermal processing, particularly roasting, plays a significant role in triggering the formation of this compound. This compound is considered a heat-generated aroma, appearing especially during the roasting of cocoa beans. newswise.com

Studies on chocolate production have shown that the levels of this compound increase substantially during the roasting of cocoa beans. newswise.com The high temperatures of roasting facilitate the Maillard reaction and the subsequent Strecker degradation of amino acids, producing the necessary aldehyde precursors. researchgate.net The thermal energy promotes the aldol condensation of these Strecker aldehydes, leading to a significant increase in the concentration of α,β-unsaturated aldehydes like this compound. newswise.com For instance, during chocolate production, its levels can increase up to 40-fold during roasting, reaching concentrations as high as 216 μg·kg−1. newswise.com

Processing StepEffect on this compound ConcentrationUnderlying Mechanism
RoastingSignificant IncreaseTriggers aldol condensation of Strecker aldehydes
Dry ConchingEvaporationVolatilization of the compound
Wet ConchingPartial Restoration or IncreaseBetter contact between precursors in liquefied cocoa butter

Chemical Reactivity and Transformation Mechanisms

Mechanistic Studies of the Aldehyde Functional Group

The aldehyde group is a key reactive center in 5-methyl-2-phenylhex-2-enal, participating in various addition, oxidation, and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in this compound is electrophilic and susceptible to attack by nucleophiles. fiveable.me This reactivity is a general feature of aldehydes, which are typically more reactive than ketones in nucleophilic additions due to reduced steric hindrance and greater polarization of the carbonyl group. fiveable.meopenstax.orglibretexts.orglibretexts.orgallrounder.ai The presence of only one substituent (a hydrogen atom) on the carbonyl carbon of an aldehyde makes it more accessible to incoming nucleophiles compared to the two bulkier groups in a ketone. fiveable.melibretexts.orglibretexts.orgallrounder.ai

In the case of α,β-unsaturated aldehydes like this compound, nucleophilic addition can occur at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition). pressbooks.publibretexts.org The outcome of the reaction often depends on the nature of the nucleophile. pressbooks.pub Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, directly attacking the carbonyl carbon. libretexts.org In contrast, softer nucleophiles, like amines and organocuprates, generally favor 1,4-conjugate addition. pressbooks.publibretexts.org

The mechanism of 1,2-addition involves the direct attack of the nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orgallrounder.ai This intermediate is then typically protonated to yield an alcohol. libretexts.org For 1,4-addition, the nucleophile adds to the β-carbon, leading to the formation of a resonance-stabilized enolate ion, which is subsequently protonated at the α-carbon. pressbooks.publibretexts.org

Reaction TypeAttacking Nucleophile TypeInitial ProductFinal Product (after protonation)
1,2-Nucleophilic AdditionHard Nucleophiles (e.g., Grignard reagents, Organolithium reagents)Tetrahedral alkoxide intermediateAlcohol
1,4-Conjugate AdditionSoft Nucleophiles (e.g., Amines, Organocuprates)Resonance-stabilized enolate ionSaturated aldehyde

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-methyl-2-phenylhex-2-enoic acid. smolecule.com This is a common transformation for aldehydes. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) and chromium trioxide. smolecule.com

The selective oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids while preserving the carbon-carbon double bond can be a challenge. However, several methods have been developed to achieve this chemoselectivity. rsc.orgrsc.orgnih.govuva.nlnih.govoup.com For instance, iron-catalyzed aerobic oxidation has been shown to be effective for this transformation. oup.com Another approach involves the use of potassium tert-butoxide as an oxygen source, which allows for the chemoselective oxidation of aldehydes to carboxylic acids under mild conditions. rsc.orgrsc.org Biocatalytic methods using aldehyde dehydrogenases (ALDHs) also offer high chemoselectivity for the oxidation of a wide range of aldehydes, including α,β-unsaturated ones, to carboxylic acids. nih.govuva.nlnih.gov These enzymatic methods are advantageous as they operate under mild conditions and avoid the use of toxic heavy metals. uva.nlnih.gov

Condensation Reactions with Other Carbonyl Compounds

This compound can undergo condensation reactions with other carbonyl compounds, a key method for forming new carbon-carbon bonds. A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. purechemistry.orgwikipedia.orgmychemblog.com This reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgmychemblog.com

The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate ion. purechemistry.orgalfa-chemistry.com This enolate then attacks the carbonyl carbon of the aldehyde, in this case, this compound, to form an aldol-type addition product. mychemblog.com Subsequent elimination of a water molecule leads to the formation of a new carbon-carbon double bond. wikipedia.orgmychemblog.comalfa-chemistry.com The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation. wikipedia.orgorganic-chemistry.org

Reactivity Profiles of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is also a site of significant reactivity, participating in hydrogenation and radical functionalization reactions.

Hydrogenation Reactions

The carbon-carbon double bond of this compound can be reduced through hydrogenation to yield the corresponding saturated aldehyde, 5-methyl-2-phenylhexanal. smolecule.com The selective hydrogenation of the C=C bond in α,β-unsaturated aldehydes is a synthetically important transformation, as the resulting saturated aldehydes are valuable intermediates. acs.orgacs.org

Achieving high selectivity for the hydrogenation of the C=C bond over the C=O bond can be challenging because the hydrogenation of the double bond is thermodynamically more favorable. acs.org Various catalytic systems have been developed to address this challenge. acs.orggoogle.comresearchgate.net Palladium nanoparticles supported on materials like metal-organic frameworks (MOFs) or mesocellular foams have shown high activity and selectivity for the hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds under mild conditions. thieme-connect.comdiva-portal.org Rhodium hydride complexes have also been demonstrated to be effective catalysts for the selective hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds. nih.gov The choice of catalyst and reaction conditions, such as temperature and pressure, can significantly influence the selectivity of the hydrogenation reaction. google.comresearchgate.net

Catalyst SystemSelectivityKey Features
Palladium Nanoparticles on MOFs/Mesocellular FoamsHigh for C=C bond hydrogenationHigh activity and recyclability under mild conditions. thieme-connect.comdiva-portal.org
Rhodium Hydride ComplexesHigh for C=C bond hydrogenationEffective for a range of substrates with good functional group tolerance. nih.gov
Platinum-Cobalt CatalystsTunable for C=O or C=C hydrogenationSelectivity depends on the platinum to cobalt ratio. google.com

Functionalization via Radical Processes

The conjugated system of this compound makes it a suitable substrate for radical reactions. Radical additions can occur at either the carbonyl carbon or the β-carbon of the double bond. nih.govresearchgate.net The regioselectivity of these additions can be influenced by the nature of the radical and the reaction conditions. nih.gov

Recent advances in photoredox catalysis have enabled the development of novel methods for the functionalization of enals via radical processes. d-nb.info For example, organocatalytic methods using visible light can generate carbon-centered radicals that add to chiral iminium ions formed in situ from enals, leading to highly stereoselective conjugate additions. d-nb.info This approach is general for both aliphatic and aromatic enals. d-nb.info Furthermore, photochemical organocatalytic strategies have been developed for the functionalization of enals at the remote γ-position. rsc.orgresearchgate.net This is achieved through the formation of a dienamine intermediate from the enal, which then intercepts photogenerated radicals with high γ-selectivity. rsc.orgresearchgate.net These radical-based methods provide powerful tools for the synthesis of complex molecules from simple enal precursors.

Derivatization and Functionalization Strategies

Synthetic Approaches to Analogues and Derivatives

The synthesis of 5-Methyl-2-phenylhex-2-enal and its derivatives primarily relies on classic carbonyl condensation reactions, which form the core of carbon-carbon bond formation in their structures.

One of the most direct methods is the Aldol (B89426) Condensation . This reaction typically involves the base-catalyzed condensation of an enolizable aldehyde with a non-enolizable one. For this compound, this involves the reaction between phenylacetaldehyde (B1677652) and 3-methylbutanal (B7770604) (isovaleraldehyde). google.comnewswise.com The α-hydrogen of phenylacetaldehyde is particularly acidic due to the resonance-stabilizing effect of the phenyl group, making it an effective nucleophile in the condensation. newswise.com Variations in the starting aldehydes allow for the synthesis of a wide range of analogues.

Another powerful method for synthesizing α,β-unsaturated aldehydes is the Wittig Reaction . nih.govwikipedia.orgmasterorganicchemistry.com This reaction uses a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. wikipedia.orgmasterorganicchemistry.comlumenlearning.com To synthesize analogues of this compound, a stabilized ylide could be reacted with an appropriate aldehyde. The key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond. lumenlearning.comlibretexts.org

The Knoevenagel Condensation represents another versatile route. purechemistry.orgwikipedia.orgmychemblog.com This reaction is a modification of the aldol condensation and involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid or its esters), catalyzed by a weak base. wikipedia.orgmychemblog.comslideshare.net Subsequent steps like decarboxylation can lead to the desired α,β-unsaturated product. wikipedia.orgorganic-chemistry.org

More modern methods like the palladium-catalyzed Oxidative Heck Reaction have also been employed for synthesizing related cinnamaldehyde (B126680) derivatives. nih.gov This approach couples arylboronic acids with acrolein, offering a mild and selective one-step process to generate the α,β-unsaturated aldehyde core structure. nih.gov

Table 1: Synthetic Methods for this compound and Analogues

Synthesis Method Reactants Catalyst/Reagents Key Features
Aldol Condensation Phenylacetaldehyde + 3-Methylbutanal Base (e.g., NaOH) or Acid Direct, common method for this specific compound. smolecule.com
Wittig Reaction Aldehyde/Ketone + Phosphorus Ylide Strong Base (e.g., n-BuLi) Precise control of double bond location. wikipedia.orgmasterorganicchemistry.comlumenlearning.comlibretexts.org
Knoevenagel Condensation Aldehyde + Active Methylene Compound Weak Base (e.g., piperidine) Versatile for various substituted products. purechemistry.orgwikipedia.orgslideshare.net

| Oxidative Heck Reaction | Arylboronic Acid + Acrolein | Palladium(II) Acetate | Mild, selective, good for aryl-substituted analogues. nih.gov |

Chemical Modification of the Aldehyde Moiety

The aldehyde functional group is a primary site for chemical modification due to its electrophilicity and susceptibility to oxidation and reduction.

Oxidation : The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412). smolecule.com More selective methods, such as organocatalytic oxidative esterification, can convert the aldehyde into an ester. acs.org For instance, the combination of an N-heterocyclic carbene (NHC) catalyst and a photocatalyst allows for the chemoselective oxidation of the formyl group to an ester, leaving the C=C double bond intact. acs.orgresearchgate.net

Reduction : The aldehyde can be reduced to the corresponding primary alcohol, cinnamyl alcohol. Selective reduction of the aldehyde in the presence of the alkene is achievable with reagents like sodium borohydride (B1222165) (NaBH₄), often at low temperatures. Conversely, catalytic hydrogenation can reduce both the aldehyde and the C=C double bond.

Condensation Reactions : The aldehyde group can undergo further condensation reactions. For example, it can react with active methylene compounds in a Knoevenagel condensation to extend the conjugated system. purechemistry.orgwikipedia.org It can also react with amines to form imines (Schiff bases), although for α,β-unsaturated systems, conjugate addition of the amine is often a competing and favored reaction. libretexts.orgopenstax.org

Derivatization for Analysis : For detection and characterization, the aldehyde group is often derivatized. A classic method involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, colored hydrazone.

Strategic Alterations of Phenyl and Alkyl Substituents

Creating analogues with diverse properties involves strategically modifying the phenyl and alkyl (isobutyl) groups. These changes are typically introduced by selecting different starting materials during the initial synthesis.

Alteration of the Phenyl Group : By starting with a substituted phenylacetaldehyde in an aldol condensation, a variety of analogues can be produced. google.com For example, using p-methylphenylacetaldehyde and isovaleraldehyde (B47997) yields 5-methyl-2-(4-methylphenyl)-2-hexenal. google.com Similarly, using dimethylphenylacetaldehydes leads to the corresponding dimethylphenyl derivatives. google.com The oxidative Heck reaction is also well-suited for this, where a diverse range of substituted arylboronic acids can be used to install different aromatic systems at the C2 position. nih.gov

Alteration of the Alkyl Group : The isobutyl group at the C4 position originates from 3-methylbutanal. By substituting this with other aldehydes like propanal or 2-methylbutanal in the initial condensation, the alkyl chain can be systematically varied. newswise.com For instance, a combinatorial synthesis using a mixture of Strecker aldehydes including phenylacetaldehyde, 3-methylbutanal, and propanal has been shown to produce a library of related α,β-unsaturated aldehydes, including this compound (from phenylacetaldehyde and 3-methylbutanal) and 2-phenylbut-2-enal (from phenylacetaldehyde and propanal). newswise.com

Table 2: Generation of Analogues by Varying Aldol Condensation Reactants

Reactant 1 (Source of Phenyl Group) Reactant 2 (Source of Alkyl Group) Resulting Analogue
Phenylacetaldehyde 3-Methylbutanal This compound
p-Methylphenylacetaldehyde 3-Methylbutanal 5-Methyl-2-(4-methylphenyl)hex-2-enal
Isopropylphenylacetaldehyde 3-Methylbutanal 5-Methyl-2-(isopropylphenyl)hex-2-enal
Phenylacetaldehyde Propanal 2-Phenylbut-2-enal

Influence of Substituent Effects on Reactivity

The reactivity of the conjugated system in this compound is governed by the electronic and steric effects of its substituents. The α,β-unsaturated system has two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3), leading to either 1,2-addition (direct) or 1,4-addition (conjugate). libretexts.orgopenstax.org

Electronic Effects : The phenyl group at C2 and the isobutyl group at C4 influence the electron density across the conjugated system. Electron-withdrawing groups on the phenyl ring would increase the electrophilicity of the entire conjugated system, potentially enhancing its reactivity towards nucleophiles in both 1,2- and 1,4-additions. Conversely, electron-donating groups would decrease its electrophilicity. Studies on cinnamaldehyde derivatives show that the α,β-unsaturated carbonyl moiety is crucial for certain biological activities, and substitutions on the phenyl ring can modulate this activity. mdpi.com For example, adding a methoxy (B1213986) group to the phenyl ring can alter inhibitory capacities in biological systems. mdpi.com

Steric Effects : The isobutyl group is sterically bulky and can hinder the approach of nucleophiles to the C3 position. Similarly, substitution at the ortho positions of the phenyl ring can create steric hindrance around the C2-C3 double bond. This can influence the regioselectivity of addition reactions.

Control of Chemoselectivity : The dual reactivity of the C=C and C=O bonds can be controlled. Organocatalytic methods have been developed for cinnamaldehyde derivatives that achieve chemoselective functionalization. acs.org For example, visible-light-induced photocatalysis with rhodamine 6G can selectively promote methoxyhydroxylation of the C=C bond. acs.orgnih.gov In contrast, a dual system using the same photocatalyst in cooperation with an N-heterocyclic carbene (NHC) catalyst directs the reaction towards oxidative esterification of the aldehyde group. acs.org The electronic nature of substituents on the phenyl ring can influence the efficiency of these selective transformations.

The interplay between the inherent reactivity of the α,β-unsaturated aldehyde and the electronic and steric nature of its substituents allows for fine-tuning of its chemical behavior, which is essential for its application in synthesis and materials science.

Advanced Spectroscopic and Analytical Characterization Methodologies

Advanced Chromatographic Separation Techniques

Chromatographic techniques are pivotal in the analysis of 5-Methyl-2-phenylhex-2-enal, enabling its separation from other volatile and non-volatile compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most pertinent methods for its comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of thermally labile or non-volatile compounds. For α,β-unsaturated aldehydes like this compound, Reverse Phase (RP) HPLC is the most common approach.

The development of a robust RP-HPLC method for this compound involves the optimization of several parameters to achieve adequate resolution, sensitivity, and analysis time. A typical method utilizes a C18 or a phenyl-hexyl stationary phase, which provides a non-polar surface for the separation of moderately polar compounds. The mobile phase generally consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of an acid like phosphoric or formic acid to improve peak shape and resolution. The use of formic acid is particularly advantageous for mass spectrometric detection compatibility. acs.org

The separation of aromatic aldehydes can be fine-tuned by adjusting the mobile phase composition and gradient. For instance, a gradient elution starting with a higher proportion of water and gradually increasing the organic modifier content allows for the effective separation of a wide range of compounds with varying polarities. UV detection is commonly employed, with the wavelength set to the absorption maximum of the α,β-unsaturated aldehyde chromophore.

Table 1: Representative RP-HPLC Method Parameters for the Analysis of Aromatic Aldehydes

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% A to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Preparative HPLC is a powerful technique for the isolation and purification of specific compounds from a mixture. This methodology is scalable from analytical methods and is essential for obtaining pure standards of this compound or for the isolation of its impurities for structural elucidation. The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads.

The goal in preparative separation is to maximize throughput while maintaining sufficient resolution to isolate the target compound with the desired purity. This often involves optimizing the loading capacity of the column and the mobile phase composition to achieve the best separation in the shortest time. Fraction collection is triggered by the detector signal, allowing for the selective collection of the eluent containing the purified compound.

Table 2: Example Parameters for Preparative HPLC Purification of an Aromatic Aldehyde

Parameter Condition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase Isocratic mixture of 70% Methanol and 30% Water
Flow Rate 20 mL/min
Detection UV at 280 nm
Sample Loading 500 mg of crude extract dissolved in mobile phase
Fraction Collection Peak-based, triggered by UV signal threshold

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particles. This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. For the analysis of complex mixtures containing this compound, such as fragrance compositions, UPLC coupled with mass spectrometry (UPLC-MS) offers a powerful analytical tool. The increased peak capacity of UPLC allows for the separation of isomeric and closely related compounds that may co-elute in an HPLC system.

A UPLC method for this compound would typically employ a short column with a small particle size and a faster flow rate, leading to analysis times of just a few minutes. The mobile phase composition would be similar to that used in HPLC, but the gradient would be much steeper to accommodate the faster separation.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both high-resolution separation and definitive identification of the analytes.

Research on the volatile compounds formed during chocolate production has identified this compound as a key aroma compound. acs.orgnih.gov The analysis is typically performed using a non-polar or medium-polarity capillary column, which separates compounds based on their boiling points and polarity. The sample is introduced into the hot injector, where it is vaporized and carried onto the column by an inert carrier gas, usually helium or hydrogen. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with increasing boiling points.

The mass spectrometer detector ionizes the eluting compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound that acts as a chemical fingerprint. For targeted analysis of this compound, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity. acs.org

Table 3: GC-MS Parameters for the Analysis of this compound in a Food Matrix

Parameter Condition
GC System Gas Chromatograph with Mass Selective Detector
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C (2 min hold), then 5 °C/min to 250 °C (5 min hold)
Injector Splitless mode at 250 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300 (full scan)
SIM Ions m/z 117, 145, 188 for targeted analysis of this compound

High-Resolution Mass Spectrometric Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous determination of the elemental composition of a compound. longdom.org This technique is instrumental in confirming the identity of this compound and in the structural elucidation of its unknown impurities or metabolites.

By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between ions with the same nominal mass but different elemental compositions. For this compound (C13H16O), the theoretical exact mass of its molecular ion [M]+• is 188.120115. An experimental measurement within a few parts per million (ppm) of this value provides strong evidence for its elemental formula.

HRMS can also be coupled with tandem mass spectrometry (MS/MS) to study the fragmentation patterns of the molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is generated. The accurate mass measurement of the fragment ions provides valuable information about the structure of the molecule, helping to identify key functional groups and the connectivity of the carbon skeleton. For this compound, characteristic fragments would be expected from the cleavage of the alkyl chain and the loss of the carbonyl group.

Table 4: Theoretical High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C13H16O
Nominal Mass 188
Theoretical Exact Mass [M]+• 188.120115
Calculated m/z for [M+H]+ 189.12792
Key Expected Fragment Ions (m/z) 117 (loss of C5H11), 145 (loss of C3H7), 159 (loss of C2H5)
Required Mass Accuracy < 5 ppm

Elucidating Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum for this compound reveals distinct signals corresponding to each unique proton environment. fmach.it The aldehyde proton (-CHO) appears as a singlet in the downfield region, typically around 9.5 ppm. The vinyl proton (=CH-) also appears as a distinct signal. Protons of the phenyl group are observed in the aromatic region (7.2-7.5 ppm). The aliphatic protons of the methyl and methylene (B1212753) groups in the hexenal (B1195481) chain appear in the upfield region of the spectrum, with their splitting patterns (multiplicity) revealing adjacent proton relationships.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Proton Assignment
~9.5SingletAldehyde H
~7.4MultipletPhenyl H's
~6.8TripletVinyl H
~2.4TripletMethylene H (CH₂)
~1.8MultipletMethine H (CH)
~0.9DoubletMethyl H's (2 x CH₃)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. Data is representative based on publicly available spectra. fmach.it

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. fmach.it The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (around 195 ppm). The carbons of the phenyl ring and the double bond appear in the intermediate region (typically 128-150 ppm). The aliphatic carbons of the isohexyl group are found in the upfield region of the spectrum (around 22-45 ppm).

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Carbon Assignment
~195Aldehyde C=O
~150C-2 (Alkene C-Ph)
~145C-3 (Alkene C-H)
~134Phenyl C (quaternary)
~130Phenyl CH
~129Phenyl CH
~128Phenyl CH
~45C-4 (Methylene CH₂)
~28C-5 (Methine CH)
~22C-6 & C-5' (Methyl CH₃)

Note: Chemical shifts are approximate and based on publicly available spectral data. fmach.it

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique that provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of functional groups can be identified.

For this compound, the FTIR spectrum is expected to exhibit several key absorption bands that confirm its structural features as an α,β-unsaturated aromatic aldehyde. The conjugation of the carbonyl group with both a phenyl ring and a carbon-carbon double bond influences the position of its characteristic stretching frequency, typically lowering it compared to a saturated aldehyde.

Key Predicted Vibrational Frequencies:

The analysis of the FTIR spectrum of this compound would focus on the identification of the following key absorptions:

C=O Stretch (Aldehyde): Due to conjugation with the adjacent double bond and phenyl group, the carbonyl stretching vibration is expected to appear in the range of 1685-1705 cm⁻¹. This is a strong and sharp absorption, which is highly characteristic of the aldehyde functional group in a conjugated system.

Aldehydic C-H Stretch: A distinctive feature of aldehydes is the C-H stretching vibration of the aldehyde proton. This typically appears as two weak to medium bands in the regions of 2800-2860 cm⁻¹ and 2700-2760 cm⁻¹. The presence of these two bands is a strong indicator of an aldehyde.

C=C Stretch (Alkene): The stretching vibration of the carbon-carbon double bond in the hexenal chain is expected to be observed in the region of 1600-1650 cm⁻¹. Its intensity can be variable.

Aromatic C=C Stretch: The phenyl group will exhibit characteristic C=C stretching vibrations within the aromatic ring, typically appearing as a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations of the phenyl group are expected in the 690-900 cm⁻¹ region, and the specific pattern can provide information about the substitution pattern of the aromatic ring.

Alkyl C-H Stretch: The methyl and methylene groups in the isohexyl chain will show characteristic symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ range.

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group Responsible
Asymmetric & Symmetric C-H Stretch2850 - 2960Alkyl groups (isohexyl)
Aldehydic C-H Stretch2800 - 2860 & 2700 - 2760Aldehyde (-CHO)
C=O Stretch1685 - 1705Conjugated Aldehyde
C=C Stretch (Alkene)1600 - 1650Alkene
C=C Stretch (Aromatic)1450 - 1600Phenyl ring
C-H Bending (Aromatic)690 - 900Phenyl ring

Preparative and Analytical Sample Enrichment Methodologies for Volatile Compounds

Due to their often low concentrations in complex matrices, the analysis of volatile compounds like this compound necessitates the use of specialized enrichment techniques. These methods serve to isolate and concentrate the analytes of interest, thereby enhancing detection sensitivity and improving the quality of analytical data.

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used for the isolation of volatile and semi-volatile compounds from complex food and beverage matrices. mdpi.comnih.gov It operates under high vacuum, which allows for distillation at low temperatures, thereby minimizing the risk of thermal degradation and artifact formation. nih.gov

The principle of SAFE involves the distillation of a sample extract under high vacuum, with the volatile compounds being collected in a cold trap. The use of a solvent aids in the efficient transfer of the analytes. This technique is particularly advantageous for the analysis of thermally labile compounds and for obtaining a representative profile of the volatile fraction of a sample. mdpi.com For a compound like this compound, which contributes to the aroma of certain foods, SAFE would be an effective method to isolate it from a complex matrix like cocoa or nuts for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). ugent.be

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile organic compounds. nih.gov It involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample in a sealed vial. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. mdpi.com

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For an aromatic aldehyde like this compound, a fiber with a mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS), would likely provide good extraction efficiency. HS-SPME is a sensitive and versatile technique that is well-suited for the analysis of trace levels of volatile compounds in various matrices, including food, environmental, and biological samples.

Headspace Sorptive Extraction (HSSE)

Headspace Sorptive Extraction (HSSE) is another solvent-less extraction technique that offers a higher concentration capability compared to HS-SPME due to a larger volume of the sorptive phase. It utilizes a stir bar coated with a thick layer of polydimethylsiloxane (PDMS) which is suspended in the headspace of a sample vial. The volatile compounds from the sample partition into the headspace and are then sorbed by the PDMS coating of the stir bar. After extraction, the stir bar is thermally desorbed in a dedicated unit connected to a GC-MS system.

HSSE is particularly effective for the enrichment of non-polar and medium-polarity compounds. Given the structure of this compound, which contains both a non-polar isohexyl group and a more polar phenyl and aldehyde moiety, HSSE with a PDMS-coated stir bar would be a suitable technique for its extraction. This method has been successfully applied to the analysis of volatile compounds in beer and aromatic plants.

Dynamic Headspace (DHS)

Dynamic Headspace (DHS), also known as purge-and-trap, is an exhaustive extraction technique that provides high sensitivity for the analysis of volatile and semi-volatile compounds. In DHS, an inert gas is continuously passed through the headspace of a heated sample, sweeping the volatile analytes onto a sorbent trap. This continuous flow disrupts the equilibrium between the sample and the headspace, leading to a more complete extraction of the volatile compounds compared to static headspace techniques.

After the trapping phase, the sorbent tube is rapidly heated to desorb the analytes, which are then transferred to the GC column for analysis. The choice of sorbent material in the trap is crucial and can be tailored to the specific analytes of interest. For a broad range of volatile compounds, including aldehydes, a multi-bed sorbent trap may be used. DHS is a powerful technique for the trace analysis of flavor and fragrance compounds in various matrices, including beverages and food products.

TechniquePrincipleKey AdvantagesTypical Applications for Volatile Aldehydes
Solvent-Assisted Flavor Evaporation (SAFE) Gentle distillation of a sample extract under high vacuum with collection of volatiles in a cold trap. mdpi.comnih.govMinimizes thermal degradation and artifact formation; suitable for thermally labile compounds. nih.govIsolation of flavor compounds from food matrices like fruits, beverages, and fats. ugent.be
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of headspace volatiles onto a coated fused silica fiber, followed by thermal desorption. nih.govSolvent-free, simple, and sensitive. mdpi.comAnalysis of aroma compounds in food, beverages, and environmental samples.
Headspace Sorptive Extraction (HSSE) Sorption of headspace volatiles onto a PDMS-coated stir bar, followed by thermal desorption.Higher concentration factor than SPME due to larger sorbent volume.Analysis of flavor and fragrance compounds in beer, wine, and plant materials.
Dynamic Headspace (DHS) Continuous purging of headspace with an inert gas to sweep volatiles onto a sorbent trap, followed by thermal desorption.Exhaustive extraction leading to high sensitivity.Trace analysis of volatile organic compounds in food, beverages, and environmental air.

Direct Thermal Desorption (DTD)

Direct Thermal Desorption (DTD) is a versatile and solvent-free sample preparation technique used for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) present in solid and semi-solid matrices. This method involves heating the sample in a controlled manner to release the target analytes, which are then transferred directly into a gas chromatograph (GC) for separation and subsequent detection, typically by a mass spectrometer (MS). DTD is particularly advantageous for its speed, simplicity, and high sensitivity, as it minimizes sample handling and eliminates the need for solvent extraction.

The core principle of DTD is the thermal extraction of analytes from a sample matrix. A small amount of the sample is placed into a desorption tube, which is then heated rapidly. An inert carrier gas, such as helium, flows through the tube, sweeping the desorbed volatile compounds onto a cold trap. This cryo-focusing step concentrates the analytes into a narrow band. The trap is then rapidly heated, releasing the focused analytes into the GC column for analysis. This two-stage process ensures efficient transfer and sharp chromatographic peaks, enhancing separation and detection.

For the analysis of this compound, a volatile aldehyde known for its contribution to cocoa and chocolate aromas, DTD-GC-MS offers a powerful analytical approach. This technique is well-suited for identifying and quantifying such flavor compounds in complex food matrices. The thermal desorption parameters, such as temperature and time, must be carefully optimized to ensure efficient release of the target analyte without causing thermal degradation.

Detailed Research Findings

While specific studies focusing exclusively on the DTD analysis of this compound are not extensively documented, the application of DTD-GC-MS to analogous volatile aldehydes and flavor compounds in various food products provides a strong basis for its utility. Research on cheese, edible oils, and hops has demonstrated the effectiveness of DTD in profiling complex volatile compositions.

In a typical analysis of a food matrix containing this compound, a small sample (e.g., 10-50 mg) would be subjected to thermal desorption. The desorption temperature would be carefully selected to be high enough to volatilize the compound but low enough to prevent degradation of the sample matrix and the analyte itself. The resulting chromatogram would provide information on the retention time of this compound, and the mass spectrum would confirm its identity through its characteristic fragmentation pattern.

The following interactive data table illustrates a hypothetical set of optimized DTD-GC-MS parameters for the analysis of this compound in a solid food matrix.

ParameterValue
Sample Size20 mg
Desorption Temperature150°C
Desorption Time10 min
Carrier GasHelium
Trap Low Temperature-30°C
Trap High Temperature300°C
GC ColumnDB-5ms (30 m x 0.25 mm x 0.25 µm)
Oven Program40°C (2 min), then 10°C/min to 280°C (5 min hold)
Mass SpectrometerElectron Ionization (70 eV)
Mass Rangem/z 40-400

The subsequent table presents potential mass spectrometry data for this compound that would be obtained from a DTD-GC-MS analysis.

PropertyValue
Molecular FormulaC13H16O
Molecular Weight188.27 g/mol
Retention Time~15.2 min (hypothetical, column dependent)
Major Mass Fragments (m/z)188, 173, 159, 145, 131, 115, 105, 91, 77

These tables showcase the type of data generated in a DTD-GC-MS experiment. The precise retention time and relative abundances of the mass fragments would be used for the unequivocal identification and quantification of this compound in a given sample. The high sensitivity of this technique allows for the detection of trace amounts of the compound, which is crucial for flavor and aroma analysis.

Computational Chemistry and Advanced Molecular Modeling

First-Principles Quantum Chemical Calculations

First-principles quantum chemical calculations, based on the fundamental laws of quantum mechanics, offer a highly accurate means of investigating the intrinsic properties of a molecule.

A thorough analysis of the electronic structure of 5-Methyl-2-phenylhex-2-enal would provide a deep understanding of its stability, reactivity, and intermolecular interactions. This would involve calculations of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and electrostatic potential maps. Such analyses would reveal the regions of the molecule that are electron-rich or electron-poor, which are crucial for predicting its behavior in chemical reactions.

Table 1: Calculated Physicochemical Properties of this compound

Property Value Source
Water Solubility 0.024 g/L ALOGPS foodb.ca
logP 3.92 ALOGPS foodb.ca
logP 3.61 ChemAxon foodb.ca
logS -3.9 ALOGPS foodb.ca
pKa (Strongest Basic) -4.5 ChemAxon foodb.ca
Polar Surface Area 17.07 Ų ChemAxon foodb.ca
Rotatable Bond Count 4 ChemAxon foodb.ca
Refractivity 60.24 m³·mol⁻¹ ChemAxon foodb.ca

This data is based on computational predictions and may not have been experimentally validated.

Modeling reaction pathways is essential for understanding the mechanisms of chemical transformations involving this compound. This includes identifying the transition states, which are the highest energy points along a reaction coordinate, and calculating the activation energies. Such studies could elucidate its synthesis mechanisms, such as the aldol (B89426) condensation of Strecker aldehydes, or its degradation pathways. newswise.com For instance, its formation during the roasting of cocoa beans has been noted. newswise.com

Molecular Dynamics and Conformational Ensemble Analysis

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations would reveal the accessible conformations of the molecule by exploring its potential energy surface. Understanding the conformational flexibility is important as it can influence the molecule's interaction with biological receptors, for example, in the context of its sensory properties.

Predictive Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions can be compared with experimental data for validation. The NIST WebBook provides mass spectrometry data for this compound, which could serve as a benchmark for theoretical calculations. nist.govnist.gov

Table 2: Basic Chemical Information for this compound

Identifier Value
Molecular Formula C13H16O nist.govnist.gov
Molecular Weight 188.2655 g/mol nist.govnist.gov
CAS Number 21834-92-4 nist.govnist.gov

Utility As a Building Block in Complex Organic Synthesis

Strategic Role as a Versatile Synthetic Intermediate

The core utility of 5-Methyl-2-phenylhex-2-enal in organic synthesis lies in its capacity to undergo a range of reactions that allow for the introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds. The conjugated system is susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition), a reactivity profile that can be finely tuned by the choice of reagents and reaction conditions.

As a versatile intermediate, this compound can serve as a precursor to a variety of complex structures. For instance, its aldehyde functionality can be readily transformed into other functional groups such as alcohols, carboxylic acids, or imines. The double bond can be subjected to hydrogenation, epoxidation, or dihydroxylation, leading to saturated or further functionalized derivatives.

Furthermore, the combination of the aldehyde and the double bond allows for its participation in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile, leading to the formation of cyclic compounds with a high degree of stereochemical control. The phenyl group at the α-position can direct the stereochemical outcome of these reactions and can be a key feature in the target molecule or a handle for further synthetic modifications.

While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The principles of its reactivity are well-established within the broader context of α,β-unsaturated aldehyde chemistry, suggesting its potential application in the synthesis of pharmaceuticals, agrochemicals, and fragrances.

Catalytic Transformations Involving this compound

Catalytic methods offer efficient and selective pathways to transform this compound into a diverse array of chiral and achiral products. Both organocatalysis and transition metal catalysis have been extensively developed for reactions involving α,β-unsaturated aldehydes and can be applied to this specific substrate.

Organocatalysis provides a powerful toolbox for the asymmetric functionalization of α,β-unsaturated aldehydes. Chiral secondary amines, such as proline and its derivatives, are particularly effective in activating these substrates through the formation of iminium ion intermediates. This activation lowers the LUMO of the conjugated system, facilitating the attack of nucleophiles in a highly stereocontrolled manner.

One of the most common organocatalytic transformations is the conjugate addition of nucleophiles. A wide range of carbon and heteroatom nucleophiles can be added to the β-position of α,β-unsaturated aldehydes with high enantioselectivity. For this compound, this would allow for the introduction of a new stereocenter at the γ-position.

Table 1: Representative Organocatalytic Conjugate Additions to α,β-Unsaturated Aldehydes (Analogous Systems)

NucleophileCatalystSolventProduct TypeEnantiomeric Excess (ee)
Dimethyl malonateDiarylprolinol silyl (B83357) etherTolueneγ-Ketoester precursorUp to 99%
NitromethaneDiarylprolinol silyl etherCH2Cl2γ-Nitro aldehydeUp to 98%
ThiophenolChiral thioureaTolueneβ-Thioether aldehydeUp to 95%
AnilineChiral phosphoric acidDioxaneβ-Amino aldehydeUp to 96%

Data presented in this table is based on reactions with structurally similar α,β-unsaturated aldehydes and serves to illustrate the potential of these methodologies for this compound.

Furthermore, organocatalysis can be employed in cascade reactions, where an initial conjugate addition is followed by an intramolecular cyclization, leading to the rapid construction of complex cyclic architectures. The presence of the phenyl group in this compound could influence the stereochemical outcome of such cyclizations.

Transition metal catalysis offers a complementary set of tools for the transformation of this compound. A variety of metals, including palladium, rhodium, copper, and ruthenium, can catalyze a wide range of reactions on the α,β-unsaturated aldehyde moiety.

A key transformation is the selective hydrogenation of the carbon-carbon double bond or the carbonyl group. Depending on the catalyst and reaction conditions, it is possible to obtain the corresponding saturated aldehyde, the allylic alcohol, or the fully saturated alcohol. For instance, certain ruthenium and iridium catalysts are known for the selective hydrogenation of the C=O bond in α,β-unsaturated aldehydes to afford allylic alcohols. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Hydrogenations of α,β-Unsaturated Aldehydes (Analogous Systems)

Catalyst SystemH2 Pressure (bar)SolventMajor ProductSelectivity
RuCl2(PPh3)310TolueneAllylic Alcohol>95%
Pd/C1EthanolSaturated Aldehyde>98%
RhCl(PPh3)320BenzeneSaturated AldehydeHigh
PtO21Acetic AcidSaturated AlcoholHigh

This table illustrates typical outcomes for the hydrogenation of α,β-unsaturated aldehydes and indicates potential transformations for this compound.

Conjugate additions catalyzed by transition metals are also well-established. For example, copper-catalyzed conjugate addition of organometallic reagents, such as Grignard reagents or organozinc reagents, allows for the formation of a carbon-carbon bond at the β-position. The use of chiral ligands can render these reactions enantioselective.

Furthermore, transition metal catalysts can be employed in more complex transformations such as hydroformylation, which would introduce a formyl group, or cross-coupling reactions, where the double bond could be functionalized with various organic groups.

Environmental Fate and Biodegradation Pathways

Mechanisms of Environmental Chemical Transformation

The chemical structure of 5-Methyl-2-phenylhex-2-enal, featuring a conjugated double bond, an aldehyde group, and a phenyl ring, makes it susceptible to several transformation reactions in the environment. These reactions can alter its structure and toxicity, influencing its ultimate environmental impact.

Primary mechanisms for the environmental chemical transformation of α,β-unsaturated aldehydes include oxidation, reduction, and hydrolysis. The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be initiated by various oxidants present in the environment. Conversely, the aldehyde can be reduced to the corresponding alcohol. The carbon-carbon double bond is also a site of reactivity, susceptible to addition reactions.

While specific data for this compound is limited, the hydrolysis of related aromatic acetals has been studied. For instance, the acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane has been investigated, though it hydrolyzes very slowly compared to other acetal (B89532) types semanticscholar.org. The hydrolysis of the aldehyde group in this compound itself is not expected to be a primary degradation pathway under typical environmental pH conditions.

Interactive Data Table: Estimated Physicochemical Properties Relevant to Environmental Transformation

PropertyEstimated ValueMethod/Source
Water Solubility30.53 mg/L @ 25 °CEstimation
Vapor Pressure0.004 mm Hg @ 20 °CEstimation
Henry's Law Constant2.19 x 10⁻⁶ atm-m³/moleEstimation
Log Kow (Octanol-Water Partition Coefficient)3.691Estimation

Note: These values are estimated using computational models as experimental data is limited.

Distribution and Persistence in Aquatic Systems

The distribution and persistence of this compound in aquatic environments are influenced by its water solubility, potential for sorption to sediment and particulate matter, and susceptibility to biodegradation and other removal processes.

With an estimated water solubility of 30.53 mg/L, this compound is considered to have low to moderate solubility. Its estimated Log Kow of 3.691 suggests a moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in sediment and suspended solids. The organic carbon-normalized sorption coefficient (Koc) is a key parameter for predicting the partitioning of a chemical between water and solid phases. While an experimental Koc for this compound is not available, it can be estimated using its Log Kow.

The persistence of this compound in aquatic systems will be determined by the rates of biodegradation, photodegradation, and volatilization. Given its chemical structure, it is expected to be susceptible to microbial degradation.

Interactive Data Table: Estimated Parameters for Aquatic Fate

ParameterEstimated ValueImplication
Log Kow3.691Moderate potential for bioaccumulation and sorption
Koc (Soil Adsorption Coefficient)1.2 x 10³ L/kgModerate sorption to soil and sediment
BCF (Bioconcentration Factor)1.8 x 10²Moderate potential to accumulate in aquatic organisms

Note: These values are estimated based on QSAR models from EPI Suite™ as experimental data is unavailable.

Atmospheric Volatilization and Photodegradation Kinetics

Once released into the atmosphere, this compound is expected to exist predominantly in the vapor phase due to its estimated vapor pressure. Its atmospheric fate is then primarily governed by reactions with photochemically generated oxidants.

The primary atmospheric degradation pathway for organic compounds is reaction with hydroxyl (OH) radicals. The rate constant for the reaction of OH radicals with this compound can be estimated using structure-activity relationships (SARs). Based on its structure as an α,β-unsaturated aldehyde, it is expected to have a relatively high OH radical reaction rate constant, leading to a short atmospheric lifetime.

Reactions with other atmospheric oxidants, such as ozone (O₃) and nitrate (B79036) radicals (NO₃), may also contribute to its degradation, particularly in polluted environments or at night. The conjugated double bond is a likely site for attack by these oxidants.

Interactive Data Table: Estimated Atmospheric Fate Parameters

ParameterEstimated ValueImplication
OH Radical Reaction Rate Constant4.5 x 10⁻¹¹ cm³/molecule-secRapid atmospheric degradation
Atmospheric Half-life~ 9 hoursShort persistence in the atmosphere

Note: These values are estimated using the AOPWIN™ module of EPI Suite™.

Biodegradation in Wastewater Treatment Plants and Environmental Compartments

Biodegradation is expected to be a significant removal mechanism for this compound in wastewater treatment plants (WWTPs) and other environmental compartments like soil and sediment. As a phenylacetaldehyde (B1677652) derivative, it is likely to be metabolized by microorganisms capable of degrading aromatic compounds.

The biodegradation of aldehydes can proceed through several pathways. The aldehyde group can be oxidized to a carboxylic acid, which can then enter central metabolic pathways. For α,β-unsaturated aldehydes, the double bond can also be reduced. The phenyl group can be hydroxylated and subsequently undergo ring cleavage.

In WWTPs, the removal of fragrance materials, including aldehydes, can be efficient, depending on the treatment process. Activated sludge processes, which have a high biomass concentration, are generally effective at removing readily biodegradable organic compounds. The efficiency of removal will depend on factors such as the microbial community present, acclimation period, and the operating conditions of the plant.

While specific biodegradation pathways for this compound have not been elucidated, it is plausible that initial transformation involves oxidation of the aldehyde to 5-methyl-2-phenylhex-2-enoic acid, followed by beta-oxidation-like processes and degradation of the aromatic ring.

Interactive Data Table: Predicted Biodegradation

ModelPrediction
BIOWIN™ (EPI Suite™)Does not biodegrade fast

Note: This prediction is based on a computational model and should be interpreted with caution. Experimental data on the biodegradability of this specific compound is lacking.

Structure Reactivity Relationship Srr Investigations

Elucidating Structural Determinants of Chemical Reactivity

The reactivity of 5-Methyl-2-phenylhex-2-enal is primarily governed by the conjugated system formed by the phenyl ring, the carbon-carbon double bond (C=C), and the aldehyde group (C=O). This conjugation results in a delocalization of π-electrons across the molecule, creating electrophilic centers at both the carbonyl carbon and the β-carbon. Nucleophilic attack can therefore occur at either of these positions, leading to 1,2-addition or 1,4-addition (Michael addition), respectively.

The key structural features influencing the reactivity of this compound are:

The β-Isobutyl Group: The isobutyl group at the β-position has two main effects:

Electronic Effect: As an alkyl group, the isobutyl substituent is electron-donating through an inductive effect. This increases the electron density at the β-carbon, potentially reducing its electrophilicity and thus its reactivity towards nucleophiles in a Michael addition.

Steric Effect: The bulky isobutyl group presents a significant steric hindrance around the β-carbon. This can impede the approach of nucleophiles, thereby slowing down the rate of 1,4-addition. The steric hindrance in this compound is more pronounced than in simpler α,β-unsaturated aldehydes like crotonaldehyde.

Molecular Recognition and Intermolecular Interactions (In Vitro Context)

In a biological or in vitro setting, the reactivity of this compound is most relevant in its interactions with biological nucleophiles, particularly the side chains of amino acids in proteins. The primary mechanism of interaction is the covalent modification of proteins through Michael addition. nih.gov

The most reactive nucleophilic amino acid residue towards α,β-unsaturated aldehydes is cysteine, due to the high nucleophilicity of the thiolate anion (Cys-S⁻) under physiological conditions. nih.gov Other amino acid residues that can be modified include histidine and lysine, although their reactivity is generally lower. nih.gov The covalent bond formation between this compound and a protein cysteine residue would result in a stable thioether linkage.

The specificity of this interaction, or molecular recognition, is influenced by several factors:

Accessibility of the Nucleophile: For a reaction to occur, the nucleophilic residue on a protein must be accessible to this compound. Residues buried within the protein's three-dimensional structure will be unreactive.

Local Microenvironment: The pKa of a cysteine thiol group can be significantly influenced by its local environment within the protein. A lower pKa favors the formation of the more nucleophilic thiolate anion, thus enhancing reactivity.

Non-covalent Interactions: Prior to the covalent reaction, non-covalent interactions such as hydrophobic interactions between the phenyl and isobutyl groups of this compound and nonpolar regions of the protein can play a role in positioning the molecule for optimal reaction geometry.

Given the electrophilic nature of its α,β-unsaturated system, this compound is expected to act as a covalent modifier of proteins in vitro, with a preference for accessible and reactive cysteine residues. This type of covalent modification can lead to alterations in protein structure and function. nsf.gov

Comparative Reactivity Analysis with Related α,β-Unsaturated Aldehydes

To better understand the reactivity of this compound, it is instructive to compare it with other α,β-unsaturated aldehydes for which reactivity data is available. The reactivity of these compounds towards nucleophiles, often measured by reaction rates with thiols like glutathione (B108866) (GSH) or N-acetylcysteine, provides a quantitative basis for comparison.

Table 1: Comparative Reactivity of Selected α,β-Unsaturated Aldehydes with Thiols

CompoundStructureRelative Reactivity towards ThiolsKey Structural Features Influencing Reactivity
AcroleinAcrolein structureVery HighUnsubstituted α and β carbons, minimal steric hindrance. nih.gov
CrotonaldehydeCrotonaldehyde structureModerateElectron-donating methyl group at the β-position reduces electrophilicity compared to acrolein. researchgate.net
Cinnamaldehyde (B126680)Cinnamaldehyde structureModerate to Highα-phenyl group modulates electronic properties; less sterically hindered at the β-position than this compound. wikipedia.org
This compoundthis compound structurePredicted to be Low to ModerateElectron-donating and sterically bulky β-isobutyl group is expected to significantly decrease reactivity.

Q & A

Q. What are the key spectroscopic techniques for confirming the structure of 5-Methyl-2-phenylhex-2-enal, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The compound's conjugated enal system (C=C and C=O) produces distinct chemical shifts: the α,β-unsaturated aldehyde proton typically appears at δ 9.5–10.0 ppm, while aromatic protons from the phenyl group resonate at δ 7.2–7.6 ppm. Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹). Contradictions between experimental and predicted spectra (e.g., unexpected splitting or shifts) may arise from steric effects or solvent interactions. Cross-validation with high-resolution mass spectrometry (HRMS) and computational tools (e.g., DFT calculations) resolves ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and EPA guidelines for aldehydes and α,β-unsaturated compounds. Key precautions include:
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
  • Emergency Response : For spills, neutralize with sodium bisulfite (for aldehyde groups) and adsorb with vermiculite. For ingestion, immediate administration of activated charcoal is recommended (P301 + P310 protocols) .

Q. What are the foundational synthetic routes for this compound, and how is reaction efficiency optimized?

  • Methodological Answer : A common route is the Horner-Wadsworth-Emmons reaction between a β-ketophosphonate and phenylacetaldehyde. Optimization strategies:
  • Catalysis : Use NaH or LiHMDS as bases to enhance enolate formation.
  • Solvent Selection : Anhydrous THF or DMF improves yield by minimizing aldehyde hydration.
  • Temperature Control : Maintain 0–5°C during aldehyde addition to suppress side reactions. Monitor progress via TLC (hexane:ethyl acetate, 4:1) .

Advanced Research Questions

Q. How can machine learning (ML) models improve the retrosynthetic planning of this compound?

  • Methodological Answer : ML-driven platforms (e.g., IBM RXN for Chemistry) apply transformer neural networks trained on USPTO reaction datasets. Input the SMILES string (CC(C)CC=C(C=O)C1=CC=CC=C1) to generate alternative pathways. Validate predictions using:
  • Heuristic Filters : Exclude routes with hazardous intermediates (e.g., peroxides).
  • Quantum Mechanical Calculations : Assess thermodynamic feasibility (ΔG‡ < 25 kcal/mol) via Gaussian or ORCA .

Q. What environmental fate studies are relevant for assessing this compound's ecological impact?

  • Methodological Answer : Conduct OECD 301B (Ready Biodegradability) and 307 (Soil Degradation) tests. Key parameters:
  • Hydrolysis : Monitor at pH 4, 7, and 9 to evaluate aldehyde stability.
  • Photodegradation : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight effects.
  • Bioaccumulation : Estimate logP (predicted ~3.2) and BCF (Bioconcentration Factor) using EPI Suite .

Q. How does this compound interact with indoor surfaces, and what analytical methods quantify these interactions?

  • Methodological Answer : Apply surface-enhanced Raman spectroscopy (SERS) or quartz crystal microbalance (QCM) to study adsorption on silica (mimicking glass) and cellulose (mimicking paper). Key steps:
  • Controlled Environment : Use a chamber with 50% RH and 25°C.
  • Kinetic Analysis : Fit data to Langmuir isotherm models to determine binding constants.
  • TOF-SIMS : Maps spatial distribution on substrates .

Q. What strategies address contradictions in structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial vs. inert results) may stem from stereoelectronic effects. Mitigate via:
  • Stereochemical Control : Synthesize Z/E isomers using chiral auxiliaries (e.g., Evans oxazolidinones).
  • QSAR Modeling : Train models on PubChem BioAssay data (CID 5463934) with descriptors like molar refractivity and HOMO-LUMO gaps .

Research Funding and Collaboration

Q. How can researchers secure funding for interdisciplinary studies on this compound?

  • Methodological Answer : Target EU Framework Programs (e.g., Horizon Europe) under "Advanced Materials" or "Green Chemistry" calls. Align proposals with:
  • Sustainability Metrics : Highlight atom economy (>70%) and renewable feedstocks.
  • Collaborative Networks : Partner with computational chemists (for ML) and environmental toxicologists (for risk assessments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.